molecular formula C8H7BrFN3O B7937293 2-(2-Azidoethoxy)-1-bromo-4-fluorobenzene

2-(2-Azidoethoxy)-1-bromo-4-fluorobenzene

Cat. No.: B7937293
M. Wt: 260.06 g/mol
InChI Key: KOGAHXXMESDMOP-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(2-Azidoethoxy)-1-bromo-4-fluorobenzene” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “2-(2-Azidoethoxy)-1-bromo-4-fluorobenzene” involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of the compound with the identifier “this compound” often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “2-(2-Azidoethoxy)-1-bromo-4-fluorobenzene” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Addition: Addition reactions can occur, leading to the formation of more complex molecules.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, acids, bases, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with different functional groups and chemical properties.

Scientific Research Applications

The compound with the identifier “2-(2-Azidoethoxy)-1-bromo-4-fluorobenzene” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound with the identifier “2-(2-Azidoethoxy)-1-bromo-4-fluorobenzene” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular mechanisms are essential to understand how the compound exerts its effects and to identify potential therapeutic applications .

Properties

IUPAC Name

2-(2-azidoethoxy)-1-bromo-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN3O/c9-7-2-1-6(10)5-8(7)14-4-3-12-13-11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGAHXXMESDMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCCN=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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